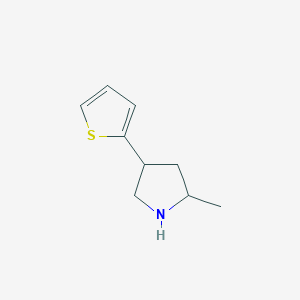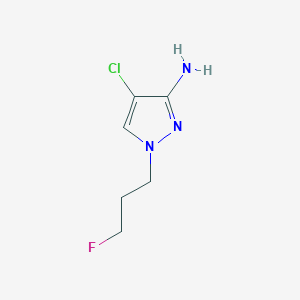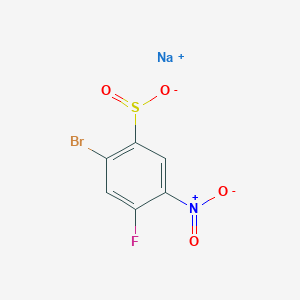![molecular formula C11H19Br B13166811 ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane: is an organic compound with the molecular formula C11H19Br and a molecular weight of 231.17 g/mol . This compound is a member of the cycloalkane family, characterized by its cyclobutane and cyclopentane rings, which are connected via a bromomethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane typically involves the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with cyclopentane. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding cyclobutylmethylcyclopentane.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
- Substitution reactions yield various substituted cyclobutylmethylcyclopentanes.
- Reduction reactions produce cyclobutylmethylcyclopentane.
- Oxidation reactions result in carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of cycloalkane derivatives on biological systems.
Medicine:
Drug Development: this compound may be explored for its potential therapeutic properties, including its use as a building block for drug candidates.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclobutane and cyclopentane rings provide structural stability and influence the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Cyclobutylmethylcyclopentane: Lacks the bromomethyl group, resulting in different reactivity and applications.
(1-Chloromethylcyclobutyl)methylcyclopentane: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane is unique due to its specific combination of cyclobutane and cyclopentane rings connected by a bromomethyl group
Propiedades
Fórmula molecular |
C11H19Br |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
[1-(bromomethyl)cyclobutyl]methylcyclopentane |
InChI |
InChI=1S/C11H19Br/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-9H2 |
Clave InChI |
DFVINRWTOPBPQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC2(CCC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)

![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)







